2-Propenal, 2-bromo-3-(dimethylamino)-
CAS No.:
Cat. No.: VC13459868
Molecular Formula: C5H8BrNO
Molecular Weight: 178.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8BrNO |
|---|---|
| Molecular Weight | 178.03 g/mol |
| IUPAC Name | 2-bromo-3-(dimethylamino)prop-2-enal |
| Standard InChI | InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 |
| Standard InChI Key | ACBSCWFIKSDJLP-UHFFFAOYSA-N |
| SMILES | CN(C)C=C(C=O)Br |
| Canonical SMILES | CN(C)C=C(C=O)Br |
Introduction
Chemical Structure and Stereochemistry
The compound exists predominantly as the (Z)-isomer, with the bromine and dimethylamino groups positioned on adjacent carbons of the α,β-unsaturated aldehyde system. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2-bromo-3-(dimethylamino)prop-2-enal |
| SMILES | CN(C)/C=C(/C=O)\Br |
| InChIKey | ACBSCWFIKSDJLP-HYXAFXHYSA-N |
| Molecular Formula | C₅H₈BrNO |
| Molecular Weight | 178.03 g/mol |
X-ray crystallography and NMR studies confirm the planar geometry of the α,β-unsaturated system, with the dimethylamino group adopting a cis orientation relative to the aldehyde .
Synthesis and Preparation
Catalytic Condensation Reactions
A common synthesis route involves the Reppe vinylation of propynal with dimethylamine, though industrial applications often substitute propynal with safer vinyl ethers. For example, isobutyl vinyl ether reacts with phosgene and dimethylformamide (DMF) to form an iminium intermediate, which undergoes alkaline hydrolysis to yield the target compound .
Representative Reaction Pathway:
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Iminium Salt Formation:
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Hydrolysis:
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Bromination:
Alternative Methods
Zinc chloride-catalyzed condensation of 1,1,3,3-tetramethoxypropane with acetic anhydride in the presence of ethylsulfonyl acetonitrile has also been reported, though yields are moderate (30–58%) .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 67–72°C | |
| Boiling Point (Predicted) | 319.2 ± 32.0°C | |
| Density (Predicted) | 1.456 ± 0.06 g/cm³ | |
| Solubility | Soluble in DMF, THF, chloroform |
Reactivity
The compound exhibits dual reactivity:
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Electrophilic Alkenes: The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) .
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Nucleophilic Substitution: The bromine atom can be displaced in SN2 reactions, particularly under basic conditions .
Example Reaction with Amines:
Applications in Organic Synthesis
Heterocycle Formation
The compound serves as a precursor for dihydroisoquinolones and pyrimidines via Rh(III)-catalyzed cyclization. For instance, reaction with thiophene hydroxamates yields fused heterocycles with potential pharmaceutical relevance .
DNA Adduct Synthesis
In biochemical studies, derivatives of this compound have been used to synthesize acrolein-DNA adducts, which are critical for understanding genotoxicity pathways .
| Hazard | Category | Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns |
| Respiratory Sensitization | Category 1 | H334: May cause asthma symptoms |
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